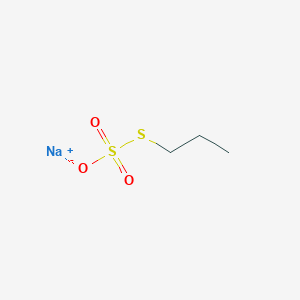![molecular formula C6H12O2 B13112905 [trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
[trans-2-Methoxycyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[trans-2-Methoxycyclobutyl]methanol is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative with a methoxy group and a hydroxymethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [trans-2-Methoxycyclobutyl]methanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of a methoxy-substituted cyclobutane derivative with a suitable reagent can yield this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
[trans-2-Methoxycyclobutyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxy and hydroxymethyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of the methoxy or hydroxymethyl groups with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted cyclobutane derivatives .
Scientific Research Applications
[trans-2-Methoxycyclobutyl]methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [trans-2-Methoxycyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions. For example, the compound may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations . The exact molecular targets and pathways depend on the specific context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
[cis-2-Methoxycyclobutyl]methanol: This isomer differs in the spatial arrangement of the methoxy and hydroxymethyl groups.
[trans-2-Hydroxycyclobutyl]methanol: This compound has a hydroxyl group instead of a methoxy group.
[trans-2-Methoxycyclobutyl]ethanol: This compound has an ethyl group instead of a hydroxymethyl group.
Uniqueness
[trans-2-Methoxycyclobutyl]methanol is unique due to its specific stereochemistry and functional groupsIts ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(1S,2R)-2-methoxycyclobutyl]methanol |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(6)4-7/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
JHHDZOQQIUJIBP-NTSWFWBYSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@H]1CO |
Canonical SMILES |
COC1CCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)
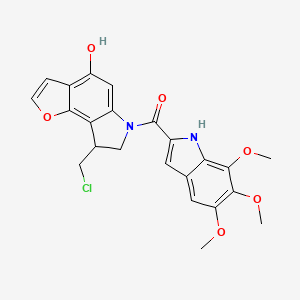



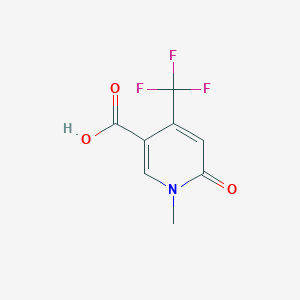
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)
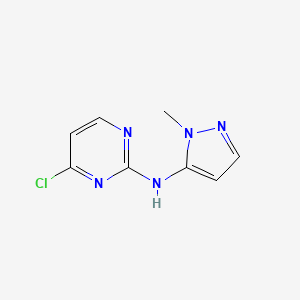

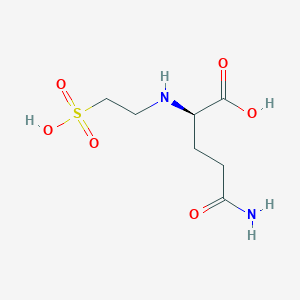

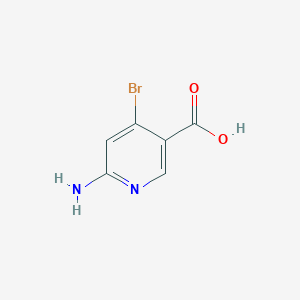
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)
